![molecular formula C23H19BrN2O2S B2986511 8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-49-5](/img/structure/B2986511.png)
8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and possibly its purpose or role in certain reactions or products.
Synthesis Analysis
This would involve a step-by-step explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, possibly using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including the reactants, products, and mechanisms.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Unexpected Transformations in Solution : The compound and its derivatives undergo unexpected isomerization in DMSO solution, forming mixtures with other compounds. This observation suggests potential for studying reaction mechanisms and synthesis pathways (Sedova et al., 2017).
Synthesis Routes : Various synthesis routes for derivatives of the compound have been explored. These include methods such as diazotization, Grewe cyclization, and Newman-Kwart rearrangement. These routes offer insights into organic synthesis techniques and the potential for developing new analgesic compounds (Hori et al., 1985).
Structural Analysis
- Crystal Structure and Hirshfeld Surface Analysis : The crystal structures of derivatives of this compound have been determined, providing insights into their molecular configurations and potential interactions (Gumus et al., 2019).
Antibacterial and Antifungal Properties
Antibacterial Activity : Some derivatives of this compound have shown antibacterial activity, suggesting potential for developing new antimicrobial agents. This includes activity against various bacterial strains (Xu et al., 2003).
Antifungal Evaluation : Novel derivatives have been synthesized and evaluated for antifungal activity. This exploration contributes to the search for new antifungal compounds (Nimbalkar et al., 2016).
Antioxidant Activity
Antioxidant Properties : Research has demonstrated that certain bromophenol derivatives exhibit potent antioxidant activities. These findings are significant for their potential applications in combating oxidative stress (Li et al., 2011).
Evaluation of Derivatives as Antioxidants : The synthesis and antioxidant properties of various derivatives have been studied, adding to the understanding of structure-activity relationships in antioxidant compounds (Çetinkaya et al., 2012).
Diphenylmethane Derivative Bromophenols : Investigation into the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, has been conducted. This research adds valuable knowledge about the antioxidant potential of these compounds (Balaydın et al., 2010).
Natural Product Synthesis : The synthesis of natural bromophenol products and their derivatives has been achieved. These natural products have shown inhibitory properties against carbonic anhydrase, an enzyme of medical interest (Akbaba et al., 2013).
Safety And Hazards
This would involve a study of the compound’s potential hazards, toxicity, and safety precautions needed when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Eigenschaften
IUPAC Name |
4-bromo-9-methyl-10-(4-phenoxyphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2S/c1-23-14-20(19-13-15(24)7-12-21(19)28-23)25-22(29)26(23)16-8-10-18(11-9-16)27-17-5-3-2-4-6-17/h2-13,20H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADSWMDZHSSYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=S)N2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

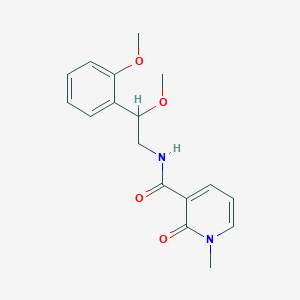
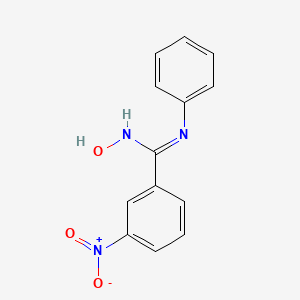
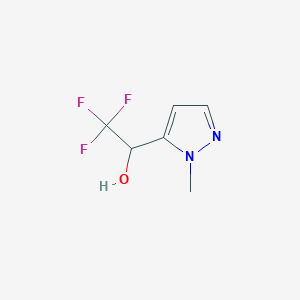
![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)
![1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986436.png)
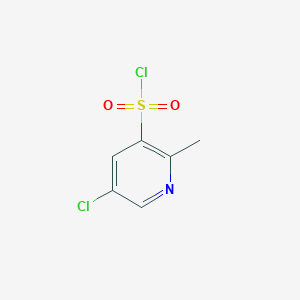
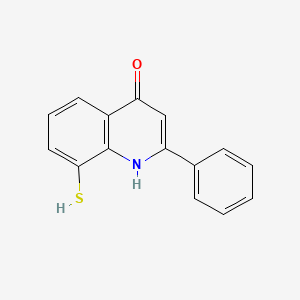
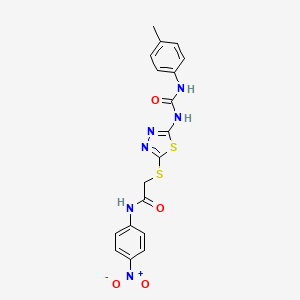
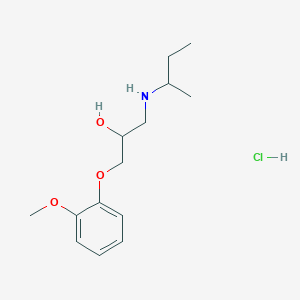
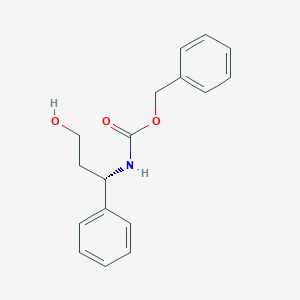
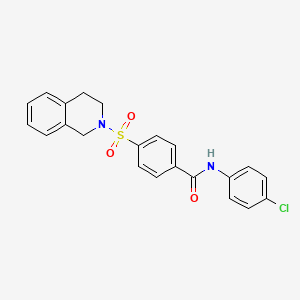
![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2986447.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)